
1-Hexyl-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-4-(2-methylphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-hexylpiperazine with 2-methylphenyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new piperazine derivatives with different functional groups.
Scientific Research Applications
1-Hexyl-4-(2-methylphenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexyl-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can result in various physiological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hexyl-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-Hexyl-4-(3-methylphenyl)piperazine: Similar structure but with the methyl group in a different position on the phenyl ring.
1-Hexyl-4-(4-methylphenyl)piperazine: Similar structure but with the methyl group in the para position on the phenyl ring.
Uniqueness
1-Hexyl-4-(2-methylphenyl)piperazine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity . This unique structure may result in distinct pharmacological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-hexyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVTJSKVZXGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)
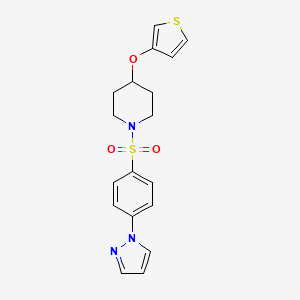
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571616.png)
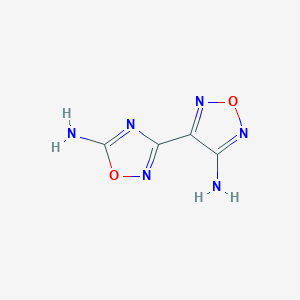
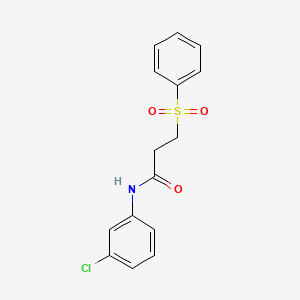

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2571621.png)
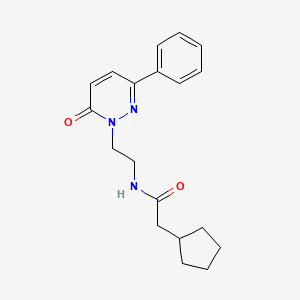
![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)
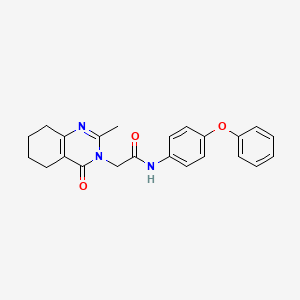
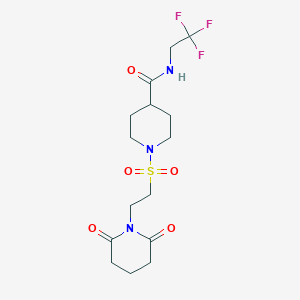
![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
